Product packaging for Dibenzylcyanamide(Cat. No.:CAS No. 2451-91-4)

Dibenzylcyanamide

Cat. No.: B1346140
CAS No.: 2451-91-4
M. Wt: 222.28 g/mol
InChI Key: GJAHYSLBRZODMY-UHFFFAOYSA-N
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Description

Dibenzylcyanamide (CAS 2451-91-4) is an organic compound with the molecular formula C₁₅H₁₄N₂, serving as a versatile cyanamide building block in synthetic chemistry research . This compound is valued for its role in the development of efficient and environmentally friendly synthetic methods . Recent research demonstrates its use as a key intermediate in the two-step synthesis of dibenzyl ureas, a reaction that proceeds under mild conditions without the need for metal catalysts . The molecular structure features a cyanamide group, which is a three-atom π-system where the amine non-bonding electrons can delocalize into the nitrile π bonds . Researchers utilize this functional group for further chemical modifications and as a ligand in coordination chemistry. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses . For safe handling, please refer to the Safety Data Sheet. This product is characterized by the signal word "Warning" and hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B1346140 Dibenzylcyanamide CAS No. 2451-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c16-13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAHYSLBRZODMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278418
Record name dibenzylcyanamide
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2451-91-4
Record name 2451-91-4
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Record name dibenzylcyanamide
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Record name DIBENZYLCYANAMIDE
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Synthetic Methodologies for Dibenzylcyanamide

Classical Synthetic Approaches

Traditional methods for synthesizing N,N-disubstituted cyanamides like dibenzylcyanamide have historically relied on powerful but hazardous reagents.

Reaction of Amines with Halogenated Cyanides (Limitations and Hazards)

A common and direct method for the synthesis of this compound is the reaction of a secondary amine, dibenzylamine (B1670424), with a halogenated cyanide, most notably cyanogen (B1215507) bromide (CNBr). cardiff.ac.uk In this approach, the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the cyanogen halide and displacing the halide to form the corresponding N,N-disubstituted cyanamide (B42294). cardiff.ac.ukresearchgate.net

Despite its effectiveness in forming the C-N bond, this method has significant drawbacks. cardiff.ac.uk The primary limitation is the extreme toxicity of cyanogen halides like CNBr. cardiff.ac.uk Cyanogen bromide is a crystalline solid that readily sublimes at ambient temperatures, producing toxic vapors. cardiff.ac.uk Furthermore, it can react with aqueous acids to generate highly hazardous hydrogen cyanide (HCN) gas. cardiff.ac.ukrsc.org These safety risks necessitate stringent handling protocols and have driven the development of alternative, safer cyanating agents. cardiff.ac.uk

Von Braun Reaction and C-N Bond Cleavage

The von Braun reaction provides an alternative classical route that results in a disubstituted cyanamide through the cleavage of a C-N bond in a tertiary amine. researchgate.netscribd.com The reaction involves treating a tertiary amine with cyanogen bromide. wikipedia.org

The mechanism consists of two successive nucleophilic substitution (SN2) steps. wikipedia.org First, the tertiary amine attacks the cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt. scribd.comwikipedia.org In the second step, the displaced bromide ion acts as a nucleophile, attacking one of the N-alkyl groups and cleaving a C-N bond. This results in the formation of a disubstituted cyanamide and an alkyl bromide. researchgate.netscribd.comwikipedia.org For the synthesis of this compound, this would require a tertiary amine containing at least two benzyl (B1604629) groups, such as tribenzylamine.

Modern and Green Synthesis Strategies

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound.

Two-Step Synthesis via Cyanamide

A facile and green two-step methodology has been developed that utilizes cyanamide as a key building block. rsc.orgresearchgate.netrsc.org This approach avoids the direct use of highly toxic cyanogen halides. rsc.org The synthesis involves the reaction of cyanamide with benzyl bromides to form the N,N-disubstituted cyanamide intermediate, this compound. rsc.orgresearchgate.net This method is noted for its use of readily available starting materials and its ability to proceed under mild, metal-free conditions. rsc.orgontosight.ai

Optimization of Reaction Conditions

The efficiency of the two-step synthesis via cyanamide can be significantly influenced by the choice of reaction conditions. Research has shown that the selection of a suitable base is crucial for optimizing the yield. In studies optimizing the reaction between benzyl bromide and cyanamide, various inorganic bases were tested. While some bases were not conducive to improving the yield, potassium carbonate and caesium carbonate were found to perform excellently, providing yields of 75% and 74%, respectively. rsc.org The findings also indicated that the optimized conditions are well-suited for large-scale preparations, with a gram-scale synthesis of this compound from benzyl bromide and cyanamide proceeding with a high isolated yield. rsc.org

Solvent Effects (e.g., MeCN, DMSO, THF, EtOH, MeOH)

The choice of solvent plays a critical role in the outcome of the synthesis of this compound from cyanamide. The reaction has been evaluated in a range of common organic solvents to determine the optimal medium for the reaction. researchgate.net Among the tested solvents, Dimethyl sulfoxide (B87167) (DMSO) proved to be the most effective, yielding the desired product in 76% yield. researchgate.net Other solvents resulted in lower efficiencies. The effect of different solvents on the reaction yield is summarized in the table below.

SolventYield (%)Reference
DMSO76 researchgate.net
MeCNLower than DMSO researchgate.net
THFLower than DMSO researchgate.net
EtOHNot specified as optimal
MeOHNot specified as optimal

While DMSO gave the highest yield in initial optimization screens, Acetonitrile (MeCN) was also shown to be a viable solvent, particularly for larger-scale reactions. rsc.orgresearchgate.net

Alternative Cyano Sources (e.g., Trichloroacetonitrile)

An alternative method for the synthesis of cyanamides, including this compound, utilizes trichloroacetonitrile (B146778) (CCl₃CN) as the cyano source. cardiff.ac.uk This reagent is considered a less toxic and safer alternative to the highly toxic cyanogen bromide. cardiff.ac.uk The synthesis of N,N-dibenzylcyanamide via this route is an operationally simple, one-pot, two-step procedure. cardiff.ac.uk It involves the reaction of dibenzylamine with trichloroacetonitrile in acetonitrile, catalyzed by imidazole, followed by treatment with sodium tert-amoxide (NaOtAm) to yield the final product. cardiff.ac.uk The electron-withdrawing nature of the trichloromethyl group activates the nitrile for nucleophilic attack. wikipedia.org

Desulfonylative Reactivity Pathways

Desulfonylative reactions represent another pathway for the synthesis of cyanamides. cardiff.ac.uk This approach exploits the cleavage of a nitrogen-sulfur (N-S) bond. cardiff.ac.uk A developed method for accessing tertiary cyanamides uses N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl transfer reagent and a cyano source. cardiff.ac.uk This technique, which proceeds through a desulfonylative pathway, provides access to a range of tertiary cyanamides, including aniline (B41778) types that are not accessible using the trichloroacetonitrile method. cardiff.ac.uk While not specifically detailed for this compound, this represents a viable synthetic strategy for structurally related compounds.

Metal-Free Synthetic Routes

A significant advantage of several modern methods for preparing this compound is that they are completely metal-free. rsc.org The efficient, two-step synthesis from cyanamide and benzyl bromide to form this compound, and its subsequent oxidation with hydrogen peroxide to the corresponding urea (B33335), proceeds entirely without metal or ligand catalysts. rsc.orgrsc.org Similarly, the synthetic route employing trichloroacetonitrile as the cyano source is a metal-free process. cardiff.ac.uk The development of such metal-free transformations is a key objective in modern organic chemistry to create more sustainable and environmentally benign synthetic strategies. nih.gov

Reactivity and Chemical Transformations of Dibenzylcyanamide

General Reactivity of Cyanamides

The chemical behavior of cyanamides is dictated by the presence of a nitrogen atom attached to a nitrile group (N-C≡N). This arrangement creates a molecule with both nucleophilic and electrophilic characteristics nih.govpatsnap.com. The lone pair of electrons on the amino nitrogen can act as a nucleophile, while the nitrile carbon is susceptible to nucleophilic attack.

Cyanamides are generally more electrophilic than their corresponding aliphatic nitriles (R-C≡N). This increased electrophilicity can be attributed to the presence of the nitrogen atom bonded to the cyano group researchgate.net. Quantum chemical calculations have shown that this nitrogen atom has an inductive effect that electronically depopulates the nitrile carbon, especially when the cyanamide (B42294) is coordinated to a metal center rsc.org. This makes the nitrile carbon of a cyanamide more susceptible to nucleophilic attack compared to the carbon in a conventional nitrile researchgate.netrsc.org.

The vibrational properties of the C≡N bond in cyanamides also differ from those in nitriles. While the vibrational frequency and lifetime are similar, the transition dipole strength of the cyanamide C≡N stretch is significantly larger than that of a nitrile nih.gov.

The cyanamide moiety can react with various nucleophiles. The primary reaction involves the addition of compounds containing an acidic proton, such as water, hydrogen sulfide, and alcohols, to the carbon-nitrogen triple bond to form ureas, thioureas, and isoureas, respectively nih.gov. This reactivity allows cyanamides to serve as building blocks for the synthesis of various nitrogen-containing heterocyclic compounds rsc.orgnih.gov. The nucleophilic character of the amino nitrogen in cyanamides is also significant, enabling reactions at this site nih.gov.

Hydration Reactions to Form Ureas

A key transformation of dibenzylcyanamide is its hydration to form the corresponding N,N-dibenzylurea. This reaction involves the addition of a water molecule across the carbon-nitrogen triple bond of the cyanamide group nih.govresearchgate.net. While this reaction can occur under various conditions, catalytic methods have been developed to facilitate this transformation efficiently.

The hydration of cyanamides to ureas can be effectively catalyzed by certain metal complexes, particularly those based on ruthenium(II) and osmium(II) containing phosphinous acid ligands researchgate.netrsc.org. These catalytic systems operate under mild conditions and offer a clean conversion to the desired urea (B33335) product rsc.org.

Complexes such as [MCl2(η6-p-cymene)(PMe2OH)] (where M = Ru or Os) have been shown to be effective catalysts for the hydration of a variety of cyanamides, including those with structures similar to this compound researchgate.netrsc.org. The osmium-based complexes generally exhibit superior reactivity compared to their ruthenium counterparts rsc.org.

The catalytic cycle is proposed to involve the coordination of the cyanamide to the metal center. This coordination enhances the electrophilicity of the nitrile carbon due to the inductive effect of the adjacent nitrogen atom rsc.org.

Table 1: Comparison of Ruthenium and Osmium Catalysts in Cyanamide Hydration

Catalyst Metal Center General Reactivity Mechanistic Aspect
[RuCl2(η6-p-cymene)(PMe2OH)] Ruthenium (Ru) Effective Higher ring strain in the metallacyclic transition state

Data sourced from computational studies on the catalytic hydration of cyanamides. rsc.org

A key step in the mechanism catalyzed by these phosphinous acid-based metal complexes is an intramolecular nucleophilic attack researchgate.netrsc.org. After the cyanamide coordinates to the metal, the hydroxyl group of the phosphinous acid ligand attacks the now highly electrophilic nitrile carbon of the cyanamide rsc.org. This intramolecular process is favored and leads to the formation of a metallacyclic intermediate rsc.org. Subsequent hydrolysis of this intermediate releases the urea product and regenerates the catalyst, allowing the cycle to continue. The lower ring strain in the transition state leading to the metallacycle is believed to be the reason for the higher reactivity observed with osmium catalysts compared to ruthenium catalysts rsc.org.

Catalytic Hydration Mechanisms

Rate-Determining Steps

For the dimerization of unsubstituted cyanamide into dicyandiamide, Density Functional Theory (DFT) calculations have revealed that the rate-limiting step is the formation of a C-N bond between a cyanamide molecule and a cyanamide anion. researchgate.net In the context of metal-catalyzed reactions, the RDS can vary significantly. For instance, in the hydration of cyanamides to ureas catalyzed by phosphinous acid-based ruthenium and osmium complexes, computational studies suggest that the rate-determining step is the intramolecular nucleophilic addition of the phosphinous acid's OH group to the metal-coordinated nitrile carbon. researchgate.net

Furthermore, in palladium(II)-catalyzed addition reactions involving disubstituted cyanamides, mechanistic investigations combining DFT calculations and Electrospray Ionization Mass Spectrometry (ESI-MS) have pointed to the 1,2-carbopalladation step as the most probable rate-determining step of the catalytic cycle. diva-portal.org These examples collectively indicate that for this compound, the rate-determining step is highly dependent on the specific reaction pathway, with key potential barriers being nucleophilic attack at the nitrile carbon or bond formation involving organometallic intermediates.

Computational Insights into Reactivity Trends

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. nih.govnih.gov Theoretical studies on the cyanamide functional group consistently highlight the electrophilic character of the nitrile carbon atom, making it susceptible to nucleophilic attack. researchgate.netnih.gov

DFT calculations have been employed to model the hydration of cyanamide, revealing that the direct hydrolysis of the N-cyano group has a high activation energy. researchgate.netunimib.it However, the presence of explicit water molecules can significantly lower the free energy barriers for key steps, such as isomerization to carbodiimide or dimerization, by stabilizing transition states through hydrogen bonding networks. mdpi.comresearchgate.netresearchgate.net One study noted that a single explicit water molecule could lower the free energy barrier of the rate-limiting step in dimerization more effectively than two, suggesting a finely tuned role for solvent molecules. researchgate.net

In the context of cycloaddition reactions, DFT calculations on gold(I)-catalyzed reactions between cyanamides and enynamides have elucidated the factors controlling regioselectivity. rsc.orgresearchgate.net These studies show that the reaction proceeds via the attack of the cyanamide's terminal nitrogen on an alkynyl carbon, and the activation free energy can be further reduced by the presence of electron-withdrawing substituents on the reactants. rsc.org Computational models also support the observation that in metal-catalyzed hydrations, the nitrogen atom attached to the C≡N group inductively depopulates the nitrile carbon's electron density upon coordination to the metal center, thereby enhancing its reactivity toward nucleophiles. researchgate.net

Solvent Effects on Hydration

The solvent plays a critical role in the hydration of cyanamides to form ureas. Theoretical studies have demonstrated that water is not merely a passive medium but an active participant in the reaction mechanism. Computational models show that water molecules can drastically reduce the high activation energy required for the isomerization of cyanamide to carbodiimide, a potential intermediate in hydrolysis. researchgate.netunimib.it This is achieved through the formation of hydrogen-bonding networks that stabilize the transition state. The inclusion of bulk solvent effects, often using a polarizable continuum model, further refines these calculations. researchgate.net

DFT studies have also explored the specific role of explicit water molecules in cyanamide reactions. In the dimerization of cyanamide, it was found that a single water molecule can significantly lower the free energy barrier of the rate-limiting step, acting as a proton shuttle to facilitate the C-N bond formation. mdpi.comresearchgate.net

Conversely, experimental work on the photolytic hydration of N-cyanopiperidines in a methanol-water medium containing dilute acid showed that increasing the water concentration could paradoxically decrease the yield of the corresponding urea. cdnsciencepub.com This suggests that under specific reaction conditions, such as photochemical activation, solvent effects can be complex, and an excess of water may promote alternative, non-productive pathways or quenching of the excited state.

Substrate Scope in Urea Formation

The conversion of this compound and its derivatives into corresponding N,N-dibenzyl ureas can be achieved efficiently under mild, metal-free conditions. The reaction proceeds via hydration of the nitrile group, typically using an oxidant like hydrogen peroxide in the presence of a base such as potassium carbonate, with dimethyl sulfoxide (B87167) (DMSO) as the solvent.

The reaction demonstrates a high degree of tolerance for various substituents on the benzyl (B1604629) rings. This highlights the robustness of the method for creating a library of structurally diverse N,N-functionalized ureas. Both electron-donating and electron-withdrawing groups are well-tolerated. For example, dibenzylcyanamides bearing halogen substituents (Fluorine, Chlorine, Bromine) at the ortho-position of the benzyl rings react smoothly to provide the desired ureas in good yields. Similarly, the presence of a strongly electron-withdrawing nitro group (NO₂) is also compatible with the reaction conditions. The yields for these transformations are generally moderate to good, as detailed in the table below.

EntrySubstituent (R)ProductYield (%)
1H4a84
22-F4b78
32-Cl4c75
42-Br4d72
52-NO₂4e65

Reaction conditions: Substituted this compound (0.20 mmol), H₂O₂ (0.24 mmol), K₂CO₃ (0.20 mmol) in DMSO (3 mL) stirred for 4 h at room temperature.

Formation of Ring Structures

Cyclization Reactions (e.g., Dihydroquinazolin-2(1H)-one formation)

The cyanamide functional group is a versatile synthon that can participate in intramolecular cyclization reactions to form a variety of heterocyclic structures. While the direct cyclization of this compound itself is not a common transformation, appropriately substituted N,N-disubstituted cyanamides can serve as precursors for ring systems. For instance, a this compound derivative bearing a reactive group, such as an amine or amide, at the ortho-position of one of the benzyl rings could plausibly undergo intramolecular cyclization to form a fused heterocyclic system like dihydroquinazolin-2(1H)-one.

This reactivity pattern is supported by studies on related N-cyano compounds. For example, N-cyano sulfoximines containing a 2-benzamide group undergo efficient intramolecular cyclization to yield thiadiazinone 1-oxides. nih.gov This transformation is promoted by activation of the N-cyano group with electrophilic reagents like trifluoroacetic anhydride. nih.gov In other work, N,N-disubstituted cyanamides containing a ketone moiety have been shown to undergo regiospecific intramolecular cyclization to afford imidazole and oxazole derivatives in eco-friendly solvents like water or isopropanol. nih.gov These examples demonstrate the capability of the nitrile carbon of the cyanamide group to act as an electrophile, which, upon activation, is attacked by an internal nucleophile to forge a new ring structure.

Palladium-Catalyzed Addition Reactions

The nitrile moiety of this compound is susceptible to addition reactions catalyzed by transition metals, particularly palladium. These reactions provide a powerful method for carbon-carbon and carbon-heteroatom bond formation. A key transformation is the palladium(II)-catalyzed insertion of aryl groups across the C≡N bond. In this process, disubstituted cyanamides react with aryltrifluoroborates in the presence of a palladium(II) catalyst to produce substituted aryl amidines. diva-portal.org The proposed mechanism involves the formation of an aryl-palladium intermediate, which then undergoes a 1,2-carbopalladation step by adding across the cyanamide's nitrile bond. diva-portal.org

In addition to direct additions to the nitrile, palladium catalysts are also effective in promoting cross-coupling reactions at the cyanamide nitrogen atom. In a modification of the Buchwald-Hartwig amidation, various alkyl and aryl cyanamides can be coupled with aryl, heteroaryl, and vinyl halides. nih.govcardiff.ac.uk This reaction creates unsymmetrically substituted cyanamides and proceeds under mild conditions with moderate to excellent yields. While this is formally a cross-coupling (substitution) reaction rather than an addition, it represents a significant palladium-catalyzed transformation of the cyanamide functional group, expanding its synthetic utility. nih.gov

Synthesis of Aryl Amidines

A notable application of cyanamides, including N,N-disubstituted variants like this compound, is in the synthesis of aryl amidines. A direct method involves the palladium(II)-catalyzed decarboxylative coupling of aryl carboxylic acids with cyanamides. cmu.edu This protocol offers a straightforward route to aryl amidines, which are significant structural motifs in medicinal chemistry, from readily available starting materials. cmu.edu

The reaction is typically carried out using a palladium(II) catalyst, such as palladium(II) trifluoroacetate ([Pd(O2CCF3)2]), in the presence of a ligand like 6-methyl-2,2'-bipyridyl and trifluoroacetic acid (TFA) in a high-boiling solvent like N-methylpyrrolidinone (NMP). cmu.edu The process is often facilitated by microwave irradiation to achieve moderate to excellent yields of the corresponding aryl amidines in a short reaction time. cmu.edu

While the scope of the cyanamide coupling partner is broad, the reaction generally shows a preference for electron-rich aryl carboxylic acids, particularly those with ortho-substituents. cmu.edu This substrate preference is consistent with the established limitations of palladium(II)-catalyzed decarboxylation reactions. cmu.edu

Table 1: Palladium-Catalyzed Synthesis of Aryl Amidines from 2,4,6-Trimethoxybenzoic Acid and Various Cyanamides cmu.edu

EntryCyanamideProductYield (%)
1N-morpholinocarbonitrileN-(2,4,6-trimethoxyphenyl)morpholine-4-carboximidamide95
2N-piperidinocarbonitrileN-(2,4,6-trimethoxyphenyl)piperidine-1-carboximidamide85
3N-pyrrolidinocarbonitrileN-(2,4,6-trimethoxyphenyl)pyrrolidine-1-carboximidamide80
4N,N-diethylcyanamideN',N'-diethyl-N-(2,4,6-trimethoxyphenyl)acetimidamide75
5N,N-dibenzylcyanamideN',N'-dibenzyl-N-(2,4,6-trimethoxyphenyl)acetimidamide70

Mechanistic Studies of Pd(II)-Catalyzed Processes

The palladium(II)-catalyzed synthesis of aryl amidines from aryl carboxylic acids and cyanamides proceeds through a catalytic cycle that has been investigated using computational (DFT) and experimental (ESI-MS) methods. cmu.edu The proposed mechanism involves several key steps, including ligand exchange, decarboxylation to form an arylpalladium intermediate, and subsequent reaction with the cyanamide.

Transmetallation and Ligand Exchange

In the context of palladium-catalyzed cross-coupling reactions, transmetallation is a crucial step where an organic group is transferred from one metal to the palladium center. While the decarboxylative amidation of aryl carboxylic acids with cyanamides does not involve a traditional transmetallation step with an organometallic reagent, the initial steps of the catalytic cycle involve ligand exchange processes. The active catalyst is formed through the coordination of the bipyridyl ligand to the palladium(II) precursor. The carboxylic acid substrate then coordinates to the palladium center, displacing other ligands to form a palladium carboxylate complex, which is poised for decarboxylation.

Carbopalladation

Following the formation of the arylpalladium(II) intermediate via decarboxylation, this species reacts with the cyanamide. This step can be viewed as an insertion of the cyanamide into the aryl-palladium bond. The nitrogen atom of the cyanamide coordinates to the palladium center, followed by migratory insertion of the cyano group into the Pd-C bond. This forms a palladium amidinate complex. Subsequent protonolysis of this complex releases the aryl amidine product and regenerates the active palladium(II) catalyst, allowing the catalytic cycle to continue.

Radical Reactions

While the ionic reactivity of this compound in palladium-catalyzed reactions is well-documented, its participation in radical reactions is less explored. In principle, the benzylic C-H bonds in this compound could be susceptible to hydrogen atom abstraction by radical initiators, leading to the formation of a stabilized benzylic radical. This radical intermediate could then participate in various radical processes, such as addition to unsaturated systems or cyclization reactions. However, specific examples of such radical reactions involving this compound are not extensively reported in the literature. The general principles of radical chemistry suggest that under appropriate conditions, such as photolysis or in the presence of radical initiators, this compound could undergo homolytic cleavage or radical addition reactions.

Coordination Chemistry of Dibenzylcyanamide

Dibenzylcyanamide as a Ligand

Coordination Modes of NCNAlk₂ Ligands

Dialkylcyanamide ligands, including this compound, exhibit several coordination modes to metal centers. The primary mode of coordination is through the nitrogen atom of the nitrile group, which is the most common and well-documented interaction. researchgate.net However, other coordination patterns have been observed, showcasing the versatility of these ligands.

The principal coordination modes include:

Terminal N-coordination: The ligand binds to a single metal center through the nitrile nitrogen atom. This is the most prevalent coordination mode.

Bridging Coordination: The cyanamide (B42294) ligand can bridge two metal centers. This can occur in a few different ways:

μ-N,N'-bridging: The nitrile nitrogen of one ligand coordinates to one metal center, while the amino nitrogen coordinates to a second metal center.

End-to-end bridging: The nitrile nitrogen of the ligand bridges two metal centers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Comparison with Conventional Nitrile Ligands

While this compound coordinates through its nitrile group, its behavior shows notable differences when compared to conventional nitrile ligands (RCN). These differences arise from the presence of the dialkylamino group, which influences the electronic properties of the nitrile moiety.

The dialkylamino group acts as an electron-donating group, which increases the electron density on the nitrogen atom of the nitrile. This enhanced nucleophilicity of the nitrile nitrogen in dialkylcyanamides makes them stronger donors compared to simple alkyl or aryl nitriles. researchgate.net However, dialkylcyanamides are reported to have small or even absent π-accepting properties. researchgate.net

This difference in electronic properties can be observed in the spectroscopic data of their metal complexes. For instance, the ν(C≡N) stretching frequency in the infrared spectra of coordinated dialkylcyanamides is often shifted to a different extent compared to that of coordinated simple nitriles, reflecting the altered bond strength upon coordination.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes containing this compound as a ligand can be achieved through several synthetic methodologies. The most common approach involves the direct reaction of a metal salt or a metal complex with this compound.

A general synthetic route is the displacement of a labile ligand from a precursor complex by this compound. For example, a metal halide or a metal complex with weakly bound solvent molecules can be treated with this compound in an appropriate solvent to yield the desired complex.

The choice of solvent, reaction temperature, and stoichiometry of the reactants are crucial parameters that can influence the outcome of the synthesis, including the coordination number and the geometry of the final complex.

Reactivity of Coordinated this compound Ligands

Coordination to a metal center can significantly alter the reactivity of the this compound ligand. The polarization of the C≡N bond upon coordination makes the nitrile carbon more susceptible to nucleophilic attack and the nitrogen atom more prone to electrophilic attack.

Metal-Promoted Reactions

The activation of the cyanamide group upon coordination opens up pathways for various metal-promoted reactions. These reactions often lead to the formation of new chemical bonds and the synthesis of novel organic and organometallic compounds.

One important class of metal-promoted reactions involves the nucleophilic addition to the nitrile carbon. A variety of nucleophiles, such as amines, alcohols, and water, can add across the C≡N triple bond of the coordinated this compound. These reactions are often catalyzed by the metal center, which acts as a Lewis acid to activate the nitrile group.

Formation of Azametallocycles

A particularly interesting aspect of the reactivity of coordinated dialkylcyanamides is their participation in the formation of azametallocycles. These are cyclic compounds containing a metal-nitrogen bond within the ring.

Applications in Catalysis

While specific research detailing the catalytic applications of this compound is not extensively documented in publicly available literature, its structural similarity to other disubstituted carbodiimides suggests its potential use as a precursor in catalytic reactions, particularly in the synthesis of substituted guanidines. The addition of amines to the cyano group of this compound, a process known as guanylation, can be facilitated by catalysts to afford tetrasubstituted guanidines.

Research in the broader field of carbodiimide chemistry has demonstrated that transition metal complexes can effectively catalyze the addition of amines to the N=C=N skeleton of carbodiimides, which is tautomeric with the disubstituted cyanamide structure. These catalytic processes are crucial for the efficient and selective synthesis of complex guanidine (B92328) derivatives, which are important scaffolds in medicinal chemistry and materials science.

A case study involving the catalytic addition of p-tert-butylaniline to N,N'-diisopropylcarbodiimide, a compound structurally related to this compound, highlights the potential for such catalytic transformations. In the absence of a catalyst, the reaction shows no conversion even at elevated temperatures. However, the introduction of a niobium complex as a catalyst significantly promotes the formation of the corresponding N,N',N''-trisubstituted guanidine.

The following table summarizes the research findings for the catalytic addition of p-tert-butylaniline to N,N'-diisopropylcarbodiimide, illustrating the effect of a catalyst on the reaction.

Table 1: Catalytic Addition of p-tert-butylaniline to N,N'-diisopropylcarbodiimide

Entry Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%)
1 0 50 24 0
2 0 120 24 0
3 1 50 24 99
4 2 50 24 99

Data sourced from a study on asymmetric niobium guanidinates as intermediates in the catalytic guanylation of amines. researchgate.net

The results clearly indicate that the niobium complex is highly effective in catalyzing the guanylation reaction, achieving near-quantitative conversion at a relatively mild temperature of 50 °C with as little as 1 mol% of the catalyst. researchgate.net This type of catalytic activity is anticipated for this compound as well, positioning it as a valuable substrate for the synthesis of complex guanidine structures under catalytic conditions. The development of such catalytic systems is a significant area of research, as it offers a more efficient and atom-economical route to valuable chemical compounds compared to stoichiometric methods.

Theoretical and Computational Studies of Dibenzylcyanamide

DFT Calculations and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. archive.orgmit.edu For Dibenzylcyanamide, DFT calculations are instrumental in understanding its fundamental electronic properties, which dictate its reactivity.

Computational studies on related cyanamide (B42294) compounds have shown that the nitrogen atom directly linked to the nitrile group (C≡N) significantly influences the electronic distribution. This nitrogen atom tends to depopulate the electron density of the nitrile carbon through an inductive effect, particularly when the cyanamide is coordinated to a metal center. csic.es This electronic characteristic is a key factor in the reactivity of the cyanamide group.

A general approach to analyzing electronic properties via DFT involves calculating parameters such as:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial indicators of chemical reactivity and stability.

Electron Density Distribution: This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

These properties, once calculated, can be tabulated to provide a quantitative basis for the molecule's reactivity profile.

Mechanistic Rationalization of Reactivity

Computational studies are pivotal in elucidating the step-by-step mechanisms of chemical reactions. For reactions involving cyanamides, DFT calculations have been used to map out potential energy surfaces, identify transition states, and determine activation energies, thereby rationalizing the observed product distributions and reaction rates.

One area where the reactivity of cyanamides, including this compound, has been explored is in palladium-catalyzed reactions. For instance, in the palladium-catalyzed addition of aryl carboxylic acids to cyanamides, DFT studies have suggested that the rate-determining step is the 1,2-carbopalladation. diva-portal.org Such computational investigations provide a plausible catalytic cycle, helping researchers to understand and optimize the reaction conditions. diva-portal.org

The general mechanism for the hydration of cyanamides to form ureas has also been rationalized using computational methods. These studies indicate that coordination to a metal catalyst facilitates the nucleophilic attack on the nitrile carbon. csic.es The benzyl (B1604629) groups in this compound would sterically and electronically influence the transition states of such reactions, a factor that can be precisely modeled.

Prediction of Molecular Interactions

Understanding how a molecule interacts with its environment—be it solvent molecules, catalysts, or biological macromolecules—is crucial for predicting its behavior. Molecular modeling techniques, including molecular dynamics (MD) simulations and docking studies, are employed for this purpose. ethz.chkallipos.gr

While specific studies on the molecular interactions of this compound are scarce, the principles of molecular modeling can be applied. For example, in the context of its synthesis or subsequent reactions, understanding its interaction with a catalyst surface or active site is key. The benzyl groups would play a significant role in these interactions through steric hindrance and potential π-stacking interactions.

Computational models can predict:

Binding Affinities: The strength of the interaction between this compound and another molecule.

Interaction Geometries: The preferred orientation of the interacting molecules.

Conformational Changes: How the shape of this compound or its binding partner may change upon interaction.

These predictions are invaluable for designing new catalysts or understanding biological activity.

Computational Modeling for Reaction Pathway Elucidation

Computational modeling is a powerful strategy for elucidating complex reaction pathways, especially when experimental detection of intermediates is challenging. cantera.orgaps.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. youtube.com

For this compound, which can be an intermediate in the synthesis of other compounds like 1,3-dibenzylurea, computational modeling can help to predict competing reaction pathways and by-product formation. For example, in its synthesis from cyanamide, different reaction conditions could lead to various outcomes, and computational models can guide the optimization of these conditions to favor the desired product.

The process of elucidating a reaction pathway computationally typically involves:

Proposing Plausible Mechanisms: Based on chemical intuition and existing literature.

Geometry Optimization: Calculating the lowest energy structure for each species in the proposed pathway.

Transition State Searching: Locating the highest energy point along the reaction coordinate between two intermediates.

Energy Calculation: Determining the relative energies of all species to map the potential energy surface.

This systematic approach allows for a detailed and predictive understanding of the chemical transformations involving this compound.

Dibenzylcyanamide As a Synthetic Intermediate

Precursor for Urea (B33335) Derivatives

Dibenzylcyanamide is a key starting material for the synthesis of various N,N-dibenzyl urea derivatives. rsc.orgrsc.org A common and efficient method involves a two-step process where cyanamide (B42294) is first reacted with benzyl (B1604629) halides to form the N,N-dibenzylcyanamide intermediate. rsc.orgrsc.org This intermediate is then subjected to oxidation to yield the corresponding urea. rsc.orgrsc.org

Recent research has focused on developing environmentally friendly and efficient synthetic protocols. One such method utilizes hydrogen peroxide as a green oxidant under mild, metal- and ligand-free conditions. rsc.orgrsc.org The reaction is typically carried out in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at room temperature. rsc.org The use of a base, like potassium carbonate (K₂CO₃), facilitates the reaction. rsc.org This approach offers good to excellent yields for a variety of substituted dibenzylureas. rsc.org

The reaction conditions can be optimized to enhance the yield and efficiency. Factors such as the choice of solvent and oxidizing agent play a crucial role. For instance, DMSO has been found to be an effective solvent for this transformation. rsc.org The reaction demonstrates a good tolerance for various functional groups on the benzyl rings, including both electron-donating and electron-withdrawing groups. rsc.org

Table 1: Synthesis of N,N-functionalized Ureas from this compound Derivatives

Entry Substituted this compound Product Yield (%)
1 N,N-Dibenzylcyanamide 1,1-Dibenzylurea 84
2 1,1-Bis(2-fluorobenzyl)cyanamide 1,1-Bis(2-fluorobenzyl)urea 78
3 1,1-Bis(2-chlorobenzyl)cyanamide 1,1-Bis(2-chlorobenzyl)urea 75
4 1,1-Bis(2-bromobenzyl)cyanamide 1,1-Bis(2-bromobenzyl)urea 72
5 1,1-Bis(2-nitrobenzyl)cyanamide 1,1-Bis(2-nitrobenzyl)urea 65

Reaction conditions: Substituted this compound (0.20 mmol), H₂O₂ (0.24 mmol), K₂CO₃ (0.20 mmol) in DMSO (3 mL) stirred for 4 h at room temperature under air. Isolated yields. rsc.org

Role in Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net These heterocycles are significant structural motifs found in many biologically active molecules and functional materials. nih.govsciencepublishinggroup.comjuniperpublishers.com

One notable application of this compound is in the synthesis of tetrazole derivatives. researchgate.net The [3+2] cycloaddition reaction between a cyanamide and an azide (B81097) is a common method for forming the tetrazole ring. gatech.edu For instance, N,N-dibenzylcyanamide can react with an azide source, often in the presence of a catalyst or a proton source, to yield 5-(dibenzylamino)-1H-tetrazole. gatech.edu

Furthermore, derivatives of ureas synthesized from this compound can undergo subsequent cyclization reactions to form other heterocyclic systems. For example, 1,1-bis(2-bromobenzyl) urea, which is prepared from the corresponding this compound, can undergo an intramolecular ring closure to form 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one. rsc.orgrsc.org This transformation demonstrates the utility of this compound as a strategic starting material for accessing more complex heterocyclic structures. The synthesis of various nitrogen-containing heterocycles, such as 1,2,4-triazole (B32235) derivatives, has also been explored from related cyanamide precursors. researchgate.net

The versatility of the cyanamide group in this compound allows for its participation in various cyclization strategies, making it a key intermediate in the construction of a diverse range of heterocyclic frameworks that are of interest in medicinal chemistry and materials science. nih.govjuniperpublishers.comnih.gov

Table 2: Heterocyclic Synthesis from this compound-Derived Intermediates

Starting Material Reagents and Conditions Product Reference
1,1-Bis(2-bromobenzyl)urea Strong base (e.g., t-BuOK) 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one rsc.org
This compound Azide source (e.g., NaN₃, triethylammonium (B8662869) hydrochloride) 5-(Dibenzylamino)-1H-tetrazole gatech.edu

Intermediate in Complex Organic Synthesis

This compound serves as a crucial intermediate in multi-step syntheses of complex organic molecules, including natural products and pharmaceutically relevant compounds. libretexts.orglittleflowercollege.edu.inwikipedia.org Its ability to be transformed into various functional groups makes it a strategic building block in the assembly of intricate molecular architectures. msu.edulibretexts.org

In the context of complex synthesis, this compound can be incorporated into a synthetic route and subsequently modified to introduce desired functionalities. For example, in the synthesis of isoquinoline (B145761) alkaloids, a complex class of natural products, N,N-dibenzylcyanamide has been utilized as a reactant in a key bond-forming step. google.com Specifically, it can react with a metalated N-(2-methylbenzylidene)amine, followed by cyclization, to construct the core isoquinoline scaffold. google.com This highlights the role of this compound in creating carbon-nitrogen bonds, which are fundamental to the structure of many alkaloids. nih.gov

The development of synthetic strategies that employ this compound often focuses on efficiency and the ability to build molecular complexity rapidly. bioengineer.orgox.ac.uk Its use allows for the introduction of a protected amino group, which can be unveiled or further functionalized at a later stage of the synthesis. This strategic protection and manipulation of nitrogen-containing functionalities are central to the successful synthesis of many complex target molecules. researchgate.net The versatility of this compound as a synthetic intermediate underscores its importance in the toolbox of organic chemists for tackling challenging synthetic targets. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N,N-Dibenzyl urea
Cyanamide
Benzyl halide
Hydrogen peroxide
Dimethyl sulfoxide (DMSO)
Potassium carbonate (K₂CO₃)
1,1-Dibenzylurea
1,1-Bis(2-fluorobenzyl)cyanamide
1,1-Bis(2-fluorobenzyl)urea
1,1-Bis(2-chlorobenzyl)cyanamide
1,1-Bis(2-chlorobenzyl)urea
1,1-Bis(2-bromobenzyl)cyanamide
1,1-Bis(2-bromobenzyl)urea
1,1-Bis(2-nitrobenzyl)cyanamide
1,1-Bis(2-nitrobenzyl)urea
Tetrazole
5-(Dibenzylamino)-1H-tetrazole
Sodium azide (NaN₃)
Triethylammonium hydrochloride
3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one
1,2,4-Triazole
Isoquinoline

Functionalization Strategies and Derivatives of Dibenzylcyanamide

General Strategies for Functionalization

The functionalization of dibenzylcyanamide is primarily dictated by the unique electronic properties of the cyanamide (B42294) moiety (–N–C≡N), which features both a nucleophilic nitrogen atom and an electrophilic nitrile carbon. researchgate.net This dual reactivity allows for a variety of chemical transformations.

General strategies for functionalization include:

Nucleophilic Addition to the Nitrile Carbon: The carbon-nitrogen triple bond is susceptible to attack by nucleophiles. A key transformation is the hydrolysis of the cyanamide to form N,N-dibenzylurea derivatives. rsc.org This reaction can be catalyzed under mild, metal-free conditions, often using an oxidant like hydrogen peroxide. rsc.orgrsc.org Amines can also react with the cyanamide's C≡N bond to produce guanidine (B92328) derivatives. cardiff.ac.uk

Reactions involving the Nitrogen Atoms: The nitrogen atom of the cyanamide can act as a nucleophile. For instance, in the synthesis of N,N-difunctionalized cyanamides, the nitrogen anion of cyanamide attacks a benzyl (B1604629) bromide. rsc.org

Transformations via Intermediates: this compound can serve as a precursor in reactions that proceed through elimination pathways. For example, it has been identified as a potential intermediate in the formation of dibenzylamine (B1670424) from the reaction of O-(p-nitrobenzoyl)-N,N-dibenzylhydroxylamine with sodium cyanide. oup.com

Modification of the Benzyl Groups: While the cyanamide group is the most reactive site, the benzyl rings can also be functionalized, typically through electrophilic aromatic substitution, although this is less common than transformations involving the cyanamide group itself.

A significant application of these strategies is the conversion of this compound into more complex molecules. For example, it is a key intermediate in the synthesis of 1,3-dibenzylurea, which can then be used in further organic syntheses.

Synthesis of Substituted Dibenzylcyanamides

The synthesis of substituted dibenzylcyanamides allows for the introduction of various functional groups, which can modulate the molecule's physicochemical and biological properties. Methods for synthesizing these derivatives often involve building the molecule from cyanamide or modifying secondary amines.

A prevalent method involves the reaction of cyanamide with substituted benzyl bromides. rsc.orgrsc.org This reaction proceeds under basic conditions, where cyanamide is deprotonated to form a nitrogen anion that subsequently attacks the electrophilic carbon of the benzyl bromide. rsc.org This approach is efficient and accommodates a range of substituents on the benzyl rings.

Another strategy employs safer, less toxic cyano sources to react with secondary amines. cardiff.ac.uk For example, trichloroacetonitrile (B146778) has been used as a cyanating agent for amines in a one-pot, two-step procedure that offers complementary selectivity to the traditionally used, but highly toxic, cyanogen (B1215507) bromide. cardiff.ac.uk Phase-transfer catalysis can also be employed to facilitate the reaction between a metal salt of cyanamide and an organic halide, such as substituted benzyl halides, to produce disubstituted cyanamides. google.com

The following table summarizes key synthetic strategies for preparing substituted dibenzylcyanamides.

Starting MaterialsReagents & ConditionsProduct TypeReference
Cyanamide, Substituted Benzyl BromidesK₂CO₃, MeCN, 80°CN,N-bis(substituted benzyl)cyanamides rsc.org
Dibenzylamine, TrichloroacetonitrileImidazole, NaOtAm, 80°C then rtN,N-dibenzylcyanamide cardiff.ac.uk
Metal Cyanamide, Organic HalideQuaternary Salt Catalyst (Phase-transfer)Di-substituted cyanamides google.com
Secondary Amines, 1H-imidazole-1-carbonitrileCH₂Cl₂, rtDisubstituted cyanamides thieme-connect.de

These methods provide access to a library of this compound derivatives with substituents on the aromatic rings, enabling further exploration of their chemical reactivity and potential applications.

Derivatives in Specific Chemical Transformations

Derivatives of this compound are valuable intermediates in a variety of chemical transformations, leading to the synthesis of important chemical structures such as ureas, quinazolinones, and amidines.

The most prominent transformation is the conversion of N,N-dibenzylcyanamides into N,N-dibenzylureas. This is typically achieved through hydrolysis, often under mild, metal-free conditions using hydrogen peroxide as a green oxidant. rsc.orgrsc.org This two-step sequence, starting from cyanamide and benzyl bromides to form the substituted this compound intermediate, followed by hydrolysis, represents an environmentally friendly route to functionalized ureas. rsc.orgrsc.org

Substituted this compound derivatives can also undergo intramolecular cyclization reactions. For instance, 1,1-bis(2-bromobenzyl)urea, formed from its corresponding cyanamide precursor, can be cyclized using a copper iodide catalyst to synthesize 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one. rsc.orgrsc.org

Furthermore, this compound itself participates in other notable reactions. It can react with Grignard reagents (magnesium-based organometallics) to yield salts of substituted amidines. rsc.org In the field of polymer chemistry, this compound can be used as a terminal functionalizing agent for polymers, creating Lewis base sites that can interact with other materials like oxidized carbon black. google.com

The table below highlights specific transformations involving this compound and its derivatives.

DerivativeTransformationProductSignificanceReference
N,N-DibenzylcyanamideHydrolysis (H₂O₂, K₂CO₃, DMSO)N,N-DibenzylureaIntermediate for organic synthesis, potential biological activity. rsc.org
1,1-bis(2-bromobenzyl)urea (from cyanamide)Intramolecular Cyclization (CuI, t-BuOK)3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-oneSynthesis of heterocyclic compounds. rsc.orgrsc.org
This compoundReaction with Magnesium Alkyl/Aryl HalidesSalts of substituted amidinesFormation of amidine structures. rsc.org
This compoundReaction with living polymersTerminally functionalized polymersModification of polymer properties. google.com

These examples underscore the utility of this compound derivatives as pivotal building blocks in synthetic chemistry.

Exploration of Structure-Activity Relationships in Derivatives

The exploration of structure-activity relationships (SAR) for derivatives of this compound is crucial for designing molecules with specific biological activities, particularly in drug discovery. By systematically modifying the structure of this compound and evaluating the biological effects of the resulting derivatives, researchers can identify key structural features responsible for potency and selectivity.

A key class of derivatives studied are the substituted ureas formed from this compound. For example, N,N-dibenzyl-N'-(3-chlorophenyl)urea, synthesized from a this compound intermediate, has demonstrated significant biological activity. vulcanchem.com This compound exhibits potent antiparasitic activity against Trypanosoma brucei and Leishmania donovani. vulcanchem.com Molecular docking studies suggest that its mechanism may involve the inhibition of essential cysteine proteases in these parasites. vulcanchem.com The presence of the 3-chlorophenyl group is a key structural feature, as it introduces electron-withdrawing effects that influence the molecule's electronic distribution and binding interactions with biological targets. vulcanchem.com

The SAR of related urea (B33335) compounds provides further insight. Studies on dibenzylurea derivatives as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation, show that substituents on the benzyl groups significantly impact activity. For instance, a methoxy-substituted derivative demonstrated enhanced inhibitory potency, highlighting the role of electron-donating groups in this specific context. In contrast, for antiparasitic activity against T. brucei, asymmetrical analogs with electron-deficient rings, such as those containing nitro groups, have shown potent activity, possibly through mechanisms involving the generation of reactive oxygen species. nih.gov

The general principles of SAR indicate that both electronic and steric factors are critical. The nature and position of substituents on the aryl rings can dramatically alter a compound's biological profile.

The following table summarizes the relationship between structure and activity for selected this compound-related derivatives.

Compound/Derivative ClassKey Structural FeaturesObserved Biological ActivityReference
N,N-Dibenzyl-N'-(3-chlorophenyl)urea3-chlorophenyl groupPotent antiparasitic activity (T. brucei, L. donovani); β-glucuronidase inhibition. vulcanchem.com
Methoxy-substituted DibenzylureaMethoxy group on benzyl ringEnhanced inhibition of soluble epoxide hydrolase (sEH).
Asymmetrical Nitro-DBA Analogs*Electron-deficient nitro-aryl ringPotent activity against T. b. brucei. nih.gov

Note: DBA (dibenzylideneacetone) analogs are structurally related and provide insight into relevant SAR principles.

These findings demonstrate that the this compound scaffold is a promising starting point for developing new therapeutic agents, with SAR studies guiding the rational design of more potent and selective derivatives.

Analytical Methodologies in Dibenzylcyanamide Research

Spectroscopic Analysis (e.g., NMR, X-ray Analysis)

Spectroscopic methods are fundamental in the structural elucidation of dibenzylcyanamide. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide detailed information at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. rsc.org The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the compound's specific structure. rsc.orgacs.org

In a typical analysis, ¹H NMR and ¹³C NMR spectra are recorded at ambient temperature on spectrometers operating at specific frequencies (e.g., 300 MHz for ¹H and 75 MHz for ¹³C). rsc.orgsigmaaldrich.com The solvent used for the analysis, commonly deuterated chloroform (B151607) (CDCl₃), is also noted. rsc.org

Detailed ¹H and ¹³C NMR data for N,N-Dibenzylcyanamide are presented below. rsc.org

Interactive Data Table: ¹H NMR Data for N,N-Dibenzylcyanamide

SignalChemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
14.12s (singlet)4HCH₂
27.30-7.34m (multiplet)4HAr-H
37.36-7.43m (multiplet)6HAr-H
Solvent: CDCl₃, Frequency: 300 MHz rsc.org

Interactive Data Table: ¹³C NMR Data for N,N-Dibenzylcyanamide

SignalChemical Shift (δ) (ppm)Assignment
154.1CH₂
2118.3C≡N
3128.6Ar-C
4128.8Ar-C
5134.2Ar-C
Solvent: CDCl₃, Frequency: 75 MHz rsc.org

Other spectroscopic techniques like Infrared (IR) spectroscopy are also used to identify functional groups. For this compound, a characteristic peak for the nitrile group (C≡N) is observed around 2210 cm⁻¹. rsc.org

X-ray Analysis

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk This method involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. cam.ac.ukmigrationletters.com While specific crystallographic data for the parent this compound is not widely published, related derivatives have been successfully characterized using this method. For instance, single-crystal X-ray diffraction has been used to determine the molecular structure of derivatives like compound 3m (a brominated this compound analog). rsc.orgrsc.org The data obtained from such analyses, including crystal system and space group, provide unambiguous proof of the molecular structure. rsc.org

Chromatographic Techniques (e.g., GC)

Chromatographic methods are employed to separate and purify this compound from reaction mixtures and to assess its purity. azom.com Gas chromatography (GC) is a particularly relevant technique for this purpose due to the compound's volatility and thermal stability. azom.comtcichemicals.com

Gas Chromatography (GC)

In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. azom.com The separation of components is based on their differential partitioning between the two phases. americanpeptidesociety.org For this compound, GC analysis can be used to monitor the progress of its synthesis and to determine the purity of the final product. googleapis.comgoogle.com Commercial suppliers of this compound often specify the purity as determined by GC, with values typically exceeding 98.0%. tcichemicals.com

The process involves injecting a solution of the compound into the GC system, where it is separated into its components. azom.com A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to identify and quantify the separated compounds. azom.com For instance, in the synthesis of di-n-butylcyanamide, GC analysis showed purities of approximately 98% and 100% in different fractions. google.com This highlights the effectiveness of GC in quality control for substituted cyanamides.

All urea (B33335) products derived from the hydration of cyanamide (B42294) substrates can be isolated in analytically pure form after chromatographic workup, and gas chromatography of the crude reaction mixtures can confirm the absence of by-products like amines. csic.es

Advanced Characterization Techniques

Beyond standard spectroscopic and chromatographic methods, advanced analytical techniques can provide deeper insights into the chemical properties and behavior of this compound and related systems. These methods are often used in mechanistic studies or for detailed surface analysis. nih.goveuropean-mrs.com

One such technique is X-ray Photoelectron Spectroscopy (XPS) . XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In research related to the synthesis of N-cyano compounds, XPS has been utilized to determine the oxidation state of copper in a copper-mediated N-cyanation reaction, which can involve substrates like dibenzylamine (B1670424) to produce this compound. rsc.org This analysis was crucial in a mechanistic study to understand the role of the copper catalyst, revealing that Cu(I) was converted to Cu(II) during the reaction. rsc.org

Other advanced techniques that are powerful in the characterization of modern therapeutic systems and materials include thermal analysis methods like Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC), as well as Scanning Electron Microscopy (SEM). nih.gov While not commonly reported specifically for this compound itself, these methods are part of the broader toolkit available for the comprehensive analysis of organic compounds and materials. sapub.org

Future Research Directions and Applications

Catalysis and Sustainable Chemistry

The involvement of dibenzylcyanamide in catalysis is primarily viewed through its synthesis and its participation in catalytic reactions, which align with the principles of sustainable chemistry. Research in this area focuses on developing energy-efficient and selective pathways to valuable chemical products. wisc.edu Catalysis is a key technology, with over 90% of all chemicals being synthesized using at least one catalyst. wisc.edu

Recent studies have highlighted the synthesis of this compound itself as a process that embodies green chemistry principles. An efficient, two-step method for producing this compound from cyanamide (B42294) has been developed that operates under mild conditions and, notably, in the absence of metal catalysts, ligands, and hydrogen peroxide as an oxidant. rsc.orgresearchgate.netrsc.org This approach is lauded for being both efficient and environmentally friendly. rsc.orgresearchgate.net

Furthermore, this compound has been successfully employed as a reactant in palladium-catalyzed addition reactions. In a study exploring the scope of cyanamides in these reactions, this compound furnished a 74% yield of the corresponding amidine product. diva-portal.org The catalytic hydration of the cyanamide functional group, in general, has been investigated using ruthenium and osmium-based phosphinous acid catalysts, demonstrating the group's reactivity under catalytic conditions in water as the sole solvent. csic.es These examples underscore the potential for this compound to serve as a building block in complex syntheses driven by catalysis.

Catalytic AspectDescriptionKey FindingsReference
Green SynthesisTwo-step synthesis of this compound from cyanamide and benzyl (B1604629) bromide.Environmentally friendly; proceeds under mild conditions without metal catalysts or strong oxidants. rsc.orgrsc.orgresearchgate.net
Reactant in CatalysisPalladium-catalyzed addition of an aryl carboxylic acid to this compound.Product obtained in 74% yield, demonstrating utility in C-N bond formation. diva-portal.org
Functional Group ReactivityCatalytic hydration of the cyanamide group using Ru and Os complexes.Reaction proceeds cleanly in water, highlighting the potential for green transformations. csic.es

New Chemical Transformations and Reaction Pathways

This compound serves as a valuable intermediate for new chemical transformations, enabling the synthesis of more complex nitrogen-containing compounds. The exploration of its reactivity opens doors to novel reaction pathways that are central to organic synthesis. researchgate.net

A significant transformation is its role as a precursor to N,N-dibenzyl ureas. A facile, two-step methodology involves the initial formation of N,N-dibenzylcyanamide from cyanamide, which is subsequently converted to the corresponding urea (B33335) derivative under mild, open-air conditions using hydrogen peroxide. rsc.org This pathway has been optimized for gram-scale synthesis, indicating its suitability for larger-scale operations. rsc.org

Further research has revealed that derivatives of this compound can undergo subsequent complex reactions. For instance, 1,1-bis(2-bromobenzyl) urea, which is formed from its this compound intermediate, can undergo a ring-closure reaction to form 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one. rsc.org This demonstrates the potential for tandem reactions where this compound is the starting point for creating heterocyclic structures.

Another key reaction pathway involves the interaction of this compound with Grignard reagents. The reaction with alkyl- or aryl-magnesium bromides leads to the formation of N,N-dibenzyl-substituted amidines in yields as high as 75%. researchgate.net This transformation provides a direct route to a class of compounds with significant synthetic utility.

TransformationReactantsProductSignificanceReference
Urea SynthesisThis compound, Hydrogen PeroxideN,N-Dibenzyl UreaEfficient, green route to substituted ureas. rsc.org
Heterocycle Formation1,1-bis(2-bromobenzyl) urea (from its cyanamide)3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-oneDemonstrates a novel ring-closure reaction pathway. rsc.org
Amidine SynthesisThis compound, Grignard Reagent (R-MgBr)N,N-Dibenzyl-N'-alkyl/aryl AmidineHigh-yield synthesis of highly substituted amidines. researchgate.net

Development of Novel this compound-Based Materials

The exploration of this compound as a fundamental component in materials science is an emerging field with considerable potential. While specific, well-established materials derived directly from this compound are not yet widely reported, its chemical structure suggests several avenues for future research. ambeed.com The development of new materials is critical for advancements in sectors ranging from energy to pharmaceuticals. keaipublishing.cominnovationnewsnetwork.com

Patent literature provides preliminary indications of its potential use. For example, this compound is mentioned within the general class of "cyanamides" that could be incorporated into medical implants using biodegradable polymers or synthetic silicones. epo.orggoogleapis.com This suggests a potential role in biocompatible or functional materials, although specific applications have not been detailed.

Given its structure, containing a reactive cyanamide group and two benzyl moieties, this compound could theoretically serve as a monomer or a key building block for various polymers. Its conversion to dibenzylurea demonstrates a pathway to urea linkages, which are the basis for polyurea materials. The benzyl groups could enhance thermal stability and modify the mechanical properties of such polymers. Future research could focus on polymerization reactions involving this compound or its derivatives to create novel plastics, fibers, or resins with tailored properties.

Advanced Computational Chemistry Applications

While specific computational studies focusing exclusively on this compound are not extensively documented, the application of advanced computational methods to similar molecules and reaction classes highlights a clear path for future investigation. researchgate.net Computational chemistry, utilizing techniques like Density Functional Theory (DFT), provides profound insights into molecular structure, reactivity, and reaction mechanisms, accelerating material and drug discovery. nih.govinnovate.academy

DFT calculations have been instrumental in understanding reactions where this compound is a relevant substrate. For example, computational studies were used to investigate the mechanism of palladium-catalyzed additions to nitriles, rationalizing the rate-determining step. diva-portal.org In another study on the catalytic hydration of cyanamides, DFT calculations explained the superior reactivity of an osmium catalyst compared to a ruthenium one by analyzing the ring strain in the key metallacyclic transition state. csic.es These examples show how computational tools can be used to optimize catalytic processes involving the cyanamide functional group.

Future computational work could focus directly on this compound to elucidate its electronic properties, predict its behavior in new reactions, and design novel catalysts for its transformation. Such studies can guide experimental work, saving time and resources.

Potential Computational StudyMethodologyResearch ObjectiveAnticipated Outcome
Electronic Structure AnalysisDFT, NBO AnalysisTo map the electron density, HOMO-LUMO gap, and electrostatic potential of this compound.Prediction of reactive sites and understanding of intrinsic stability. nih.gov
Reaction Mechanism ElucidationDFT (Transition State Search)To model the energy profiles of its reaction with Grignard reagents or its conversion to urea.Identification of rate-determining steps and optimization of reaction conditions. csic.es
Catalyst DesignMolecular Docking, DFTTo screen potential catalysts for new transformations of this compound.Design of more efficient and selective catalysts for its functionalization.

Role in Green Chemistry and Sustainable Synthesis

The synthesis and application of this compound are increasingly aligned with the core tenets of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.com The principles of green chemistry provide a framework for achieving sustainability in the chemical industry. acs.orgum-palembang.ac.id

The recently developed synthesis of this compound is a prime example of green chemistry in practice. rsc.orgrsc.org The method avoids many of the pitfalls of traditional chemical synthesis. By operating under mild conditions, it adheres to the principle of Energy Efficiency . rsc.orgtradebe.com The avoidance of toxic metal catalysts and harsh reagents aligns with the principle of Designing Less Hazardous Chemical Syntheses . researchgate.netrsc.org

Green Chemistry PrincipleApplication in this compound Synthesis/UseReference
1. Waste PreventionThe synthesis is described as efficient, implying high yields and minimal byproducts. rsc.org
2. Atom EconomyThe two-step addition and transformation pathway is designed to incorporate a high proportion of reactant atoms into the product. rsc.orgskpharmteco.com
3. Less Hazardous SynthesesThe process avoids metal catalysts, toxic ligands, and harsh oxidants. researchgate.netrsc.org
6. Design for Energy EfficiencyReactions are conducted under mild temperature and pressure conditions. rsc.orgtradebe.com
8. Reduce DerivativesThe direct two-step approach avoids unnecessary intermediate steps like protection/deprotection. tradebe.com

Q & A

Q. What are the standard synthetic routes for dibenzylcyanamide, and how can purity be optimized during synthesis?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions involving benzyl halides and cyanamide derivatives. Key steps include:

  • Precursor selection : Use high-purity benzyl chloride and sodium cyanamide under anhydrous conditions to minimize side reactions .
  • Reaction optimization : Monitor temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) to enhance yield. GC-MS or HPLC should validate intermediate purity .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Purity ≥95% is confirmed via melting point analysis and ¹H/¹³C NMR .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and cyanamide groups (δ 120–130 ppm in ¹³C). Compare with reference spectra to confirm structural integrity .
  • IR Spectroscopy : Detect C≡N stretching vibrations (~2200 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .
  • HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) and monitor molecular ion peaks (m/z ~253 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers analyze contradictory data in this compound’s reaction mechanisms (e.g., competing pathways in coordination chemistry)?

Methodological Answer:

  • Controlled variable testing : Isolate variables (e.g., solvent polarity, metal ion type) to identify dominant reaction pathways. For example, Cu(II) may favor ligand exchange, while Pd(II) promotes redox processes .
  • Kinetic vs. thermodynamic control : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. Compare with DFT calculations to resolve discrepancies between experimental and theoretical outcomes .
  • Cross-validation : Replicate studies using alternative techniques (e.g., X-ray crystallography for structural confirmation) and cite conflicting literature to contextualize findings .

Q. What experimental designs are optimal for studying this compound’s coordination chemistry with transition metals?

Methodological Answer:

  • Ligand-to-metal ratio titration : Use Job’s method (UV-Vis) to determine stoichiometry. For example, a 2:1 (ligand:metal) ratio may indicate bis-complex formation .
  • Stability constant determination : Employ potentiometric titrations (pH 2–12) with a glass electrode to calculate logβ values. Validate with ESI-MS for complex ion detection .
  • Single-crystal X-ray diffraction : Grow crystals in slow-diffusion setups (e.g., diethyl ether layered over metal-ligand solution) to resolve structural ambiguities .

Q. How can computational modeling (e.g., DFT, MD) be integrated with experimental data to predict this compound’s reactivity?

Methodological Answer:

  • DFT optimization : Use B3LYP/6-31G(d) to model ground-state geometries. Compare HOMO-LUMO gaps with cyclic voltammetry data to predict redox behavior .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in water vs. DMSO) to explain divergent experimental kinetics. Tools like GROMACS or AMBER are recommended .
  • Validation : Overlay computed IR/Raman spectra with experimental data to confirm accuracy. Discrepancies >5% require re-evaluation of basis sets or solvation models .

Q. What strategies resolve discrepancies in this compound’s reported catalytic activity across studies?

Methodological Answer:

  • Systematic benchmarking : Compare catalytic turnover (TON) under identical conditions (e.g., 25°C, 1 atm). Normalize data to surface area or active site density for heterogeneous systems .
  • In-situ characterization : Use operando XAFS or ATR-FTIR to detect transient intermediates and deactivation pathways (e.g., ligand oxidation) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated literature data, highlighting outliers due to unaccounted variables (e.g., trace moisture) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.